![molecular formula C10H15NO2 B1149048 Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 105786-34-3](/img/structure/B1149048.png)

Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

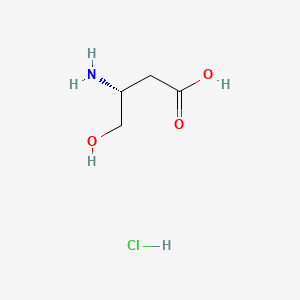

Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate is a chemical compound with the molecular formula C10H15NO2 . It has a molecular weight of 181.23 g/mol . The compound is also known by several synonyms, including (Endo,endo)-ethyl 3-aminobicyclo [2.2.1]hept-5-ene-2-carboxylate and (1R,3R,4S)-ethyl 3-aminobicyclo [2.2.1]hept-5-ene-2-carboxylate .

Molecular Structure Analysis

The InChI representation of the compound isInChI=1S/C10H15NO2/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11/h3-4,6-9H,2,5,11H2,1H3 . The Canonical SMILES representation is CCOC(=O)C1C2CC(C1N)C=C2 . Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 52.3 Ų and contains 1 hydrogen bond donor and 3 hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 181.110278721 g/mol .Applications De Recherche Scientifique

Flavors and Fragrances

“Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate” is used in the flavors and fragrances industry . It’s known for its green, melon, and fruity organoleptic properties .

Synthesis of Enantiomers

This compound has been used in the synthesis of enantiomers . Specifically, “Ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate” was resolved with O,O’-dibenzoyltartaric acid via diastereomeric salt formation .

Creation of Polyfunctionalised Bicyclic Systems

The compound has been used in the creation of polyfunctionalised bicyclic systems . It reacted extremely selectively with a variety of electrophiles to give a range of these systems .

Epoxide Formation

It has been used in reactions with m-chloroperoxybenzoic acid (MCPBA) to form epoxides . This is a type of cyclic ether that is a three-atom ring consisting of an oxygen atom and two carbon atoms .

Propriétés

IUPAC Name |

ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11/h3-4,6-9H,2,5,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNRHCYSKKEJLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2CC(C1N)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of the chirality of Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate in the synthesis of pyrimido[2,1-a]isoindole enantiomers?

A1: The research demonstrates that using enantiomeric forms (di-endo and di-exo) of Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate as starting materials leads to the synthesis of corresponding pyrimido[2,1-a]isoindole enantiomers []. This chirality transfer is crucial as different enantiomers of a molecule can exhibit different biological activities. The study confirms the transfer of chirality from the norbornene derivative to the final product. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1R,6S)-6-(2-hydroxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol](/img/structure/B1148967.png)

![4-Methyl-2-(2-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148969.png)